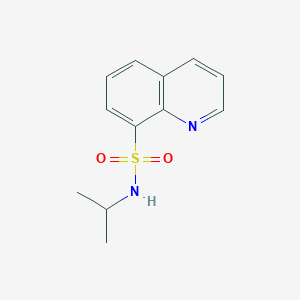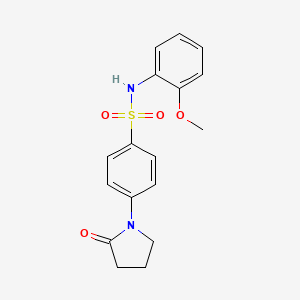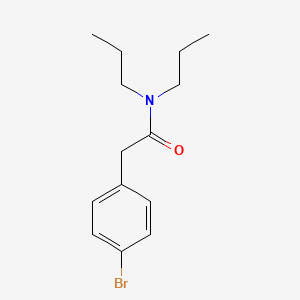![molecular formula C14H13Cl2N3S B5855175 N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPTU is a thiourea derivative that is capable of inhibiting the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies. In
Mecanismo De Acción
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea works by inhibiting the activity of thioredoxin reductase, which is an essential enzyme involved in the regulation of cellular redox balance. Thioredoxin reductase plays a critical role in maintaining the cellular redox environment by reducing oxidized thioredoxin. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea disrupts the cellular redox balance, leading to cellular dysfunction and death.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent and selective inhibitor of thioredoxin reductase, making it a valuable tool for studying the role of this enzyme in disease. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is stable and can be easily synthesized, making it readily available for use in experiments. However, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea does have some limitations. It can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea may have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
For the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea in scientific research include the development of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea-based therapies for cancer and inflammatory diseases, the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea as a tool for studying the role of thioredoxin reductase in disease, and the development of more potent and selective inhibitors of thioredoxin reductase.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction between 2,4-dichlorophenyl isothiocyanate and 2-aminopyridine. The resulting product is then subjected to a series of purification steps to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. The synthesis of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a well-established method and has been extensively documented in the scientific literature.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been used in various scientific research studies due to its unique properties. One of the primary applications of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is in the study of enzyme inhibition. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a potent inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can disrupt cellular processes and provide insights into the role of thioredoxin reductase in disease.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c15-10-4-5-13(12(16)9-10)19-14(20)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZVYFQUUBGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

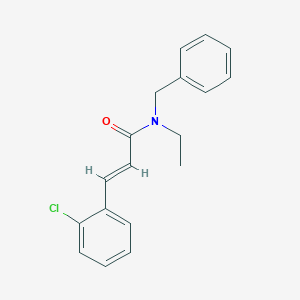
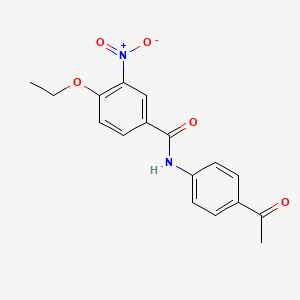
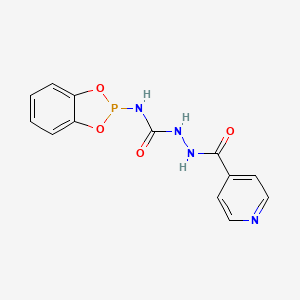
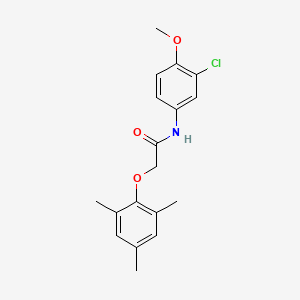
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
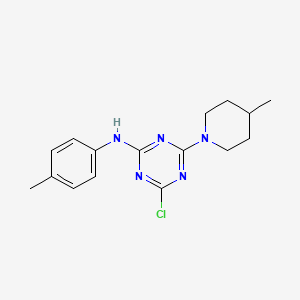
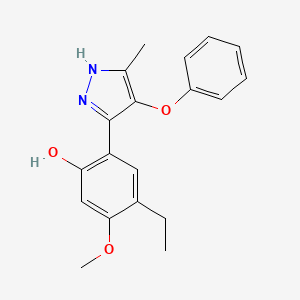
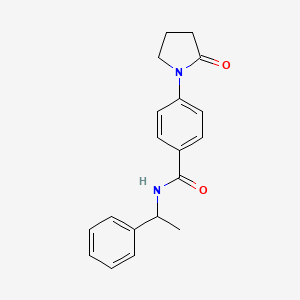
![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
